2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide
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Overview
Description
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a phthalazine moiety, and a methylsulfanyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the methylsulfanyl group. The phthalazine moiety is then synthesized and coupled with the benzimidazole derivative under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazine moiety can be reduced under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the phthalazine moiety produces dihydrophthalazine derivatives.
Scientific Research Applications
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes, inhibiting their activity. The phthalazine moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is unique due to its combination of a benzimidazole ring, a methylsulfanyl group, and a phthalazine moiety. This structural complexity imparts distinct chemical and biological properties, setting it apart from simpler compounds like dichloroaniline and benzylamine.
Properties
Molecular Formula |
C22H23N5O2S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(1S)-1-(1-methylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-27-19-10-6-5-9-16(19)24-21(27)17(11-12-30-2)23-20(28)13-18-14-7-3-4-8-15(14)22(29)26-25-18/h3-10,17H,11-13H2,1-2H3,(H,23,28)(H,26,29)/t17-/m0/s1 |
InChI Key |
QVXCUXAYBWOXSO-KRWDZBQOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1[C@H](CCSC)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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